1-Palmitoyl-3-arachidoyl-rac-glycerol

Solubility Lipid Formulation Analytical Chemistry

Generic DAGs introduce variability in lipidomics and material science due to inconsistent acyl chains. This defined 1,3-diacylglycerol (palmitic C16:0 at sn-1, arachidic C20:0 at sn-3) eliminates that uncertainty. - Purity: ≥98% (HPLC), ensuring single-component accuracy for LC-MS/GC quantification. - Solubility: 30 mg/mL in DMSO, ideal for concentrated stock solutions with minimal solvent interference. - Thermal Profile: High melting point (~52.30°C) models crystallization kinetics of high-melting lipids. - Supply: In-stock, ambient/wet ice shipping; ready for immediate global dispatch.

Molecular Formula C39H76O5
Molecular Weight 625.0 g/mol
Cat. No. B3026059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-3-arachidoyl-rac-glycerol
Molecular FormulaC39H76O5
Molecular Weight625.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
InChIInChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
InChIKeyDCAFLRBKCCJDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eicosanoic Acid 1,3-DAG: Lipid Research Standard


Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester (CAS 90669-23-1), also known as 1-Palmitoyl-3-Arachidoyl-rac-glycerol or DG(16:0/0:0/20:0), is a synthetic 1,3-diacylglycerol (1,3-DAG) . Its structure features a glycerol backbone esterified with palmitic acid (C16:0) at the sn-1 position and arachidic acid (C20:0) at the sn-3 position . This well-defined composition makes it a valuable tool as a reference standard in lipidomics, for studying lipid metabolism, and as a model compound for investigating the physicochemical properties of structured lipids .

Lipidomics reference standard for quantitative profiling
Model compound for 1,3-DAG phase behavior and crystallization studies
Synthetic, well-defined sn-1/sn-3 substitution for analytical method development

Why This 1,3-Diacylglycerol Cannot Be Substituted


The performance of a diacylglycerol (DAG) in research and industrial applications is exquisitely sensitive to its fatty acid composition and regiospecificity [1]. Generic substitution with a different DAG, such as one with shorter or unsaturated acyl chains, will fundamentally alter key physicochemical properties including solubility, melting point, crystallization behavior, and biological activity [2]. This compound's unique combination of a 16-carbon palmitic acid and a 20-carbon arachidic acid in a 1,3-configuration yields a distinct solubility and thermal profile that cannot be replicated by more common analogs . Substituting with an in-class alternative without this precise structure would invalidate experimental reproducibility in analytical workflows or compromise the functional properties in material science applications [2].

Acyl chain mismatch Shorter or unsaturated analogs may shift solubility, melting point, and crystallization behavior, limiting direct transfer of method conditions.
Regioisomer profile 1,2-DAGs or mixed DAG oils differ in isomer ratio; using them as a quantitative standard may compromise accuracy and reproducibility.
Thermal property variance Long-chain 1,3-DAG melting behavior may not be replicated by medium-chain or mixed-chain DAGs, requiring revalidation in thermal studies.

Quantitative Differentiation from Analog DAGs


Solubility Contrast in DMSO & Ethanol vs. Oleoyl DAG

The solubility profile of Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester (1-Palmitoyl-3-Arachidoyl-rac-glycerol) in common organic solvents shows a marked difference from the closely related analog 1,3-dipalmitoyl-2-oleoylglycerol (POP) . This provides a critical decision point for researchers when selecting a DAG standard or formulating lipid-based systems .

Solubility in DMSO & Ethanol
Head-to-head
DMSO: 30 mg/mL (vs. 7 mg/mL for POP)
Ethanol: 0.25 mg/mL (vs. 30 mg/mL)
Neat solvents, room temperature
Reported solvent-profile context for sample preparation
Supports concentrated DMSO stocks; low ethanol solubility aids selective precipitation
Solubility Lipid Formulation Analytical Chemistry Sample Preparation

Melting Point: Long-Chain vs. Medium-Chain DAGs

Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester belongs to the class of long-chain diacylglycerols (LCDs). Studies on DAG-based solid fats demonstrate that long-chain DAGs (LCD-fats) exhibit a slipping melting point (SMP) of 52.30°C [1]. This is substantially higher than DAGs with medium (35.67°C) or medium-long chains (40.70°C) [1].

Melting Point (SMP)
Class-level
Long-chain DAG: ~52.3 °C
Medium-chain: 35.7 °C; Medium-long: 40.7 °C
Higher thermal stability supports solid-fat matrix studies
SMP derived from class-level data; validate for specific lot
Thermal Properties Crystallization Material Science Lipid Processing

1,3-DAG Standard for Phase Behavior and Lipidomics

As a 1,3-diacylglycerol (1,3-DAG), this compound is part of a class of lipids whose phase behavior is critical for understanding the properties of DAG oils [1]. Unlike more common 1,2-DAGs or triacylglycerols (TAGs), 1,3-DAGs like this compound serve as essential reference materials for constructing phase diagrams and studying crystallization kinetics, which are essential for product development in the food and pharmaceutical industries [1].

Standard Purity & Identity
Specification
>98% purity, single 1,3-DAG entity
vs. mixed DAG oils or undefined isomer ratios
Supports accurate quantitative calibration in lipidomics
Suitable for LC-MS, GC, DSC workflows
Phase Behavior Crystallization Lipidomics Analytical Standard

Key Research and Industrial Applications


DMSO Stock Solutions for In Vitro Lipid Metabolism

The high solubility of Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester in DMSO (30 mg/mL) makes it an ideal candidate for preparing concentrated stock solutions used in cell culture experiments. This is in contrast to other 1,3-DAGs like POP, which have significantly lower DMSO solubility (7 mg/mL) , enabling researchers to minimize the volume of organic solvent added to biological systems while studying diacylglycerol metabolism or signaling pathways.

Long-Chain DAG for Crystallization & Thermal Studies

The classification of this compound as a long-chain diacylglycerol (LCD) indicates an expected slipping melting point around 52.30°C . This makes it a superior model for studying the crystallization kinetics and thermal stability of high-melting lipids compared to medium or medium-long chain DAGs (SMP 35.67°C and 40.70°C, respectively) . Applications include the development of specialty fats, controlled-release lipid matrices, and the analysis of fat bloom in confectionery products.

1,3-DAG Standard for Lipidomics Quantification

This compound's defined structure and high purity (>98%) allow it to serve as a precise single-component standard for quantifying 1,3-diacylglycerols in complex biological or food samples via LC-MS or GC . Its use replaces the need for isolating and characterizing a specific DAG from a mixed DAG oil, significantly reducing analytical variability and improving the accuracy of lipidomic profiling .

Application
Selection Property
Validation Focus
Concentrated DMSO stock preparation for in vitro lipid metabolism assays
DMSO solubility profile
Cell-based assay solvent compatibility and stock stability
Long-chain DAG crystallization and thermal stability studies
High slipping melting point (~52°C)
Solid fat content and crystallization kinetics reproducibility
1,3-Diacylglycerol quantification in lipidomics
Single-component, >98% purity defined 1,3-DAG
Accuracy, precision, and isomer specificity in LC-MS/GC analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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